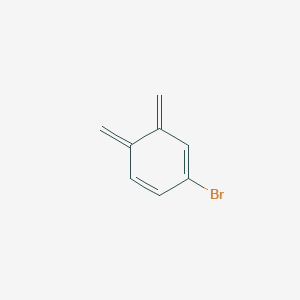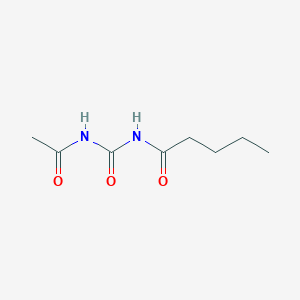
2-Iodo-3-methylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a pentene chain, which also has a methyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-3-methylpent-2-ene can be synthesized through several methods. One common approach involves the hydroiodination of 3-methylpent-2-yne. This reaction typically requires the use of hydroiodic acid (HI) as the iodine source and proceeds under mild conditions. The reaction can be represented as follows:
CH3C(CH3)=CHCH2CH3+HI→CH3C(CH3)=CHCH2CH2I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (CH₂Cl₂).
Major Products
Substitution: Formation of 3-methylpent-2-en-2-ol.
Elimination: Formation of 3-methylpent-2-yne.
Addition: Formation of dihalogenated or halohydrin products.
Applications De Recherche Scientifique
2-Iodo-3-methylpent-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 2-iodo-3-methylpent-2-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-methylpent-2-ene
- 2-Chloro-3-methylpent-2-ene
- 2-Fluoro-3-methylpent-2-ene
Uniqueness
2-Iodo-3-methylpent-2-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity patterns and makes it a valuable compound in synthetic chemistry. The iodine atom also enhances the compound’s ability to participate in specific reactions, such as cross-coupling reactions, which are less efficient with other halogenated analogs.
Propriétés
Numéro CAS |
921224-26-2 |
|---|---|
Formule moléculaire |
C6H11I |
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
2-iodo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |
Clé InChI |
RZMRADNWRMHMKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
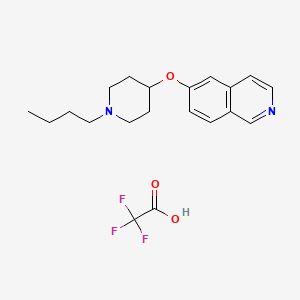
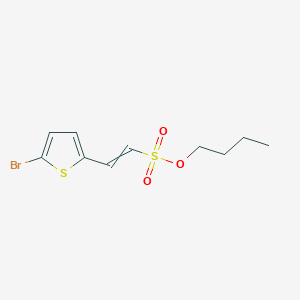

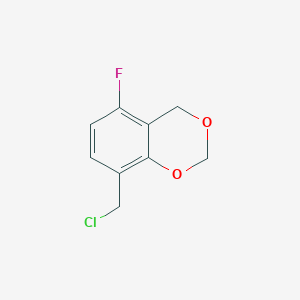
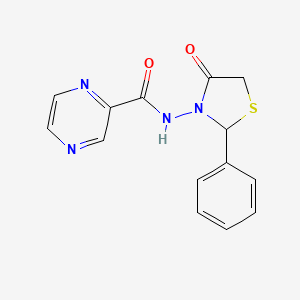

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
